N,O-diacetyl-l-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-O-acetyl-L-threonine is a derivative of the amino acid threonine It is characterized by the presence of acetyl groups attached to the hydroxyl and amino groups of the threonine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-O-acetyl-L-threonine typically involves the acetylation of L-threonine. One common method is the reaction of L-threonine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of Acetyl-O-acetyl-L-threonine can be achieved through enzymatic or chemical synthesis. Enzymatic methods involve the use of specific enzymes that catalyze the acetylation of L-threonine. Chemical synthesis, on the other hand, involves the use of acetic anhydride and a base to achieve the desired acetylation .
Chemical Reactions Analysis
Types of Reactions
Acetyl-O-acetyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of Acetyl-O-acetyl-L-threonine .
Scientific Research Applications
Acetyl-O-acetyl-L-threonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed acetylation reactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Acetyl-O-acetyl-L-threonine involves its interaction with specific enzymes and proteins. The acetyl groups can be transferred to other molecules through enzymatic reactions, affecting the activity and function of target proteins. This compound can also act as a substrate for acetyltransferases, which catalyze the transfer of acetyl groups to lysine residues on proteins, thereby regulating their activity .
Comparison with Similar Compounds
Similar Compounds
O-acetyl-L-homoserine: Another acetylated amino acid with similar properties and applications.
N-acetyl-L-threonine: A derivative of threonine with an acetyl group attached to the amino group.
Acetyl-L-serine: A similar compound with an acetyl group attached to the hydroxyl group of serine
Uniqueness
Acetyl-O-acetyl-L-threonine is unique due to the presence of two acetyl groups, which can significantly alter its chemical reactivity and biological activity compared to other acetylated amino acids. This dual acetylation provides distinct properties that can be exploited in various scientific and industrial applications .
Properties
Molecular Formula |
C8H13NO5 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-acetamido-3-acetyloxybutanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13) |
InChI Key |
FHYSLJXFHVWFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.